molecular formula C4H4N2OS B1525658 Oxazole-5-carbothioamide CAS No. 885274-32-8

Oxazole-5-carbothioamide

Cat. No.: B1525658
CAS No.: 885274-32-8
M. Wt: 128.15 g/mol
InChI Key: TULKTUDUXQCDLC-UHFFFAOYSA-N
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Description

Oxazole-5-carbothioamide is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and significant applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole-5-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of a base such as sodium hydride. This reaction proceeds under mild conditions, often in an aqueous medium, to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, has been explored to enhance the yield and reduce the environmental impact of the synthesis process . These catalysts facilitate the reaction and can be easily separated from the reaction mixture using an external magnet, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Oxazole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-5-carboxamide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxazole-5-carboxamide

    Reduction: Amine derivatives of oxazole

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used

Scientific Research Applications

Oxazole-5-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole-5-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific biological target and the nature of the oxazole derivative.

Comparison with Similar Compounds

Similar Compounds

  • Oxazole-5-carboxamide
  • Oxazole-5-carboxylic acid
  • Oxazole-5-thiol

Uniqueness

Oxazole-5-carbothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it an important intermediate in organic synthesis and a promising candidate for therapeutic development. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its potential benefits.

Properties

IUPAC Name

1,3-oxazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKTUDUXQCDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693297
Record name 1,3-Oxazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-32-8
Record name 1,3-Oxazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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